An In-Depth Technical Guide to 3-Ethoxy-5-nitropyridine for Researchers
An In-Depth Technical Guide to 3-Ethoxy-5-nitropyridine for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Ethoxy-5-nitropyridine is a substituted heterocyclic compound belonging to the nitropyridine class. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyridine ring is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals.[1][2] The presence of a nitro group and an ethoxy substituent on the pyridine core provides versatile chemical handles for synthetic transformations, making 3-Ethoxy-5-nitropyridine a valuable building block for the synthesis of more complex molecules.[1]
This guide provides a comprehensive technical overview of 3-Ethoxy-5-nitropyridine, including its core molecular properties, a plausible synthetic route, methods for analytical validation, potential applications, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for their work.
Core Molecular Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the key identifiers and physicochemical characteristics of 3-Ethoxy-5-nitropyridine.
Chemical Structure and Nomenclature
The structure consists of a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 5.
-
IUPAC Name: 3-Ethoxy-5-nitropyridine
-
2D Structure:

Molecular Identifiers and Properties
The following table summarizes the key quantitative data for 3-Ethoxy-5-nitropyridine, which is critical for experimental design, reaction stoichiometry, and analytical interpretation.
| Property | Value | Source |
| CAS Number | 1378678-22-8 | [3] |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Exact Mass | 168.0535 g/mol | [4] |
| SMILES | O=[O-] | [3] |
| InChIKey | Not explicitly available, derived from structure | |
| Appearance | Off-white to light yellow solid (Predicted) | [5] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [5] |
Synthesis and Purification
While many substituted pyridines are commercially available, understanding their synthesis is crucial for custom modifications or scale-up operations. Direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by protonation of the nitrogen atom.[6] Therefore, a more viable strategy involves the nitration of a pre-functionalized, and thus activated, pyridine ring.
Rationale for Synthetic Strategy
The proposed synthesis involves the electrophilic nitration of 3-ethoxypyridine. The ethoxy group at the 3-position is an ortho-, para-director and an activating group, which facilitates the introduction of the nitro group. The 5-position is sterically accessible and electronically favored for nitration. Standard nitrating conditions, such as a mixture of nitric and sulfuric acid, are typically effective for this transformation.[7][8]
Proposed Experimental Protocol: Nitration of 3-Ethoxypyridine
-
Step 1: Preparation of Nitrating Mixture. In a flask equipped with a magnetic stirrer and set in an ice-water bath (0-5 °C), slowly add 1.2 equivalents of fuming nitric acid to 3 equivalents of concentrated sulfuric acid with continuous stirring. This must be done cautiously to control the exotherm.[9]
-
Step 2: Substrate Addition. Dissolve 1.0 equivalent of 3-ethoxypyridine[10] in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Add this solution dropwise to the cold nitrating mixture. The temperature should be carefully maintained below 10 °C throughout the addition.
-
Step 3: Reaction. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Quenching. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.
-
Step 5: Neutralization. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. This step must be performed with caution due to gas evolution and heat generation. The crude 3-Ethoxy-5-nitropyridine should precipitate as a solid.
Work-up and Purification
-
Step 1: Isolation. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual inorganic salts.[11]
-
Step 2: Extraction (if product is not solid). If the product does not precipitate or is oily, extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Step 3: Drying. Dry the collected solid in a vacuum oven at a low temperature (e.g., 40 °C). If extracted, dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Visualization
The following diagram illustrates the key stages of the proposed synthesis.
Caption: Proposed workflow for the synthesis of 3-Ethoxy-5-nitropyridine.
Analytical Characterization and Validation
Structural confirmation of a newly synthesized compound is a non-negotiable step in chemical research. This section outlines the predicted spectroscopic data that would serve to validate the identity and purity of 3-Ethoxy-5-nitropyridine.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Expected ¹H NMR Spectrum: The spectrum should display distinct signals for the three aromatic protons and the five protons of the ethyl group.
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Aromatic Protons: The protons at positions 2, 4, and 6 will be the most downfield due to the deshielding effects of the electronegative nitrogen atom and the nitro group. We can predict their approximate chemical shifts (δ) and splitting patterns (J-coupling):
-
H-2: ~8.9-9.2 ppm (doublet, J ≈ 2-3 Hz)
-
H-6: ~8.7-9.0 ppm (doublet, J ≈ 2-3 Hz)
-
H-4: ~8.2-8.5 ppm (triplet or dd, J ≈ 2-3 Hz)
-
-
Ethyl Group Protons:
-
-OCH₂- (quartet): ~4.2-4.5 ppm, coupled to the -CH₃ protons.
-
-CH₃ (triplet): ~1.4-1.6 ppm, coupled to the -OCH₂- protons.
-
-
-
Expected ¹³C NMR Spectrum: The spectrum should show 7 distinct carbon signals.
-
Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbons attached to the nitrogen (C-2, C-6) and the nitro group (C-5) will be significantly affected.
-
Ethyl Group Carbons: Two signals are expected in the aliphatic region: -OCH₂- (~60-70 ppm) and -CH₃ (~14-18 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Predicted Characteristic Absorption Bands:
-
Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.[13]
-
C-O-C (Ether) Stretch: A strong absorption band in the region of 1250-1050 cm⁻¹.[14]
-
Ar C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.
-
C=N / C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15]
-
Expected Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 168.15 (nominal mass).
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic ethers include:[16][17]
-
Loss of the ethoxy group (-OC₂H₅), resulting in a fragment at m/z 123.
-
Loss of the nitro group (-NO₂), resulting in a fragment at m/z 122.
-
Loss of ethene from the ethoxy group, resulting in a fragment at m/z 140.
-
Summary of Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals at ~8.2-9.2 ppm (3H, aromatic), ~4.2-4.5 ppm (2H, quartet), ~1.4-1.6 ppm (3H, triplet). |
| ¹³C NMR | 7 distinct signals: 5 in the aromatic region, 2 in the aliphatic region. |
| IR (cm⁻¹) | ~1530 & ~1350 (Ar-NO₂), ~1200 (C-O-C), >3000 (Ar C-H), <3000 (Aliphatic C-H). |
| MS (m/z) | Molecular Ion (M⁺) at 168; major fragments at 123, 122, 140. |
Applications in Research and Development
3-Ethoxy-5-nitropyridine is not an end-product but rather a versatile intermediate. Its value lies in the synthetic possibilities it unlocks for creating novel, high-value molecules.
Role as a Chemical Building Block in Medicinal Chemistry
The true utility of this compound is as a scaffold for drug discovery.[1]
-
Precursor to Aminopyridines: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 3-ethoxy-5-aminopyridine can be used in a wide array of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, urea formation) to build libraries of diverse compounds for biological screening.
-
Nucleophilic Aromatic Substitution (SₙAr): While the nitro group activates the pyridine ring, it's the combination with other leaving groups that makes SₙAr reactions highly effective. If a halogen were present at the 2 or 6 position, the nitro group at position 5 would strongly activate it towards displacement by nucleophiles.
-
Modulation of Physicochemical Properties: The ethoxy group can improve the lipophilicity of a final drug molecule, which can be crucial for membrane permeability and pharmacokinetic profiles.
Nitropyridines are established precursors for a wide range of bioactive molecules, including those with antitumor, antibacterial, and antifungal properties.[1][2]
Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety. Aromatic nitro compounds, as a class, require careful management due to potential toxicity.[18][19]
Hazard Assessment
-
Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[19][20] They are known to cause cyanosis (a condition where the skin turns blue due to a lack of oxygen in the blood).
-
Irritation: The compound is predicted to be an irritant to the skin, eyes, and respiratory system.
-
Thermal Stability: While generally stable, organic nitro compounds can decompose exothermically at elevated temperatures, especially in the presence of impurities.[11]
Recommended Handling Procedures
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[21]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark location. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition.
References
Click to expand
-
PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Norwegian Research Information Repository. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. NVA. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-Ethoxy-5-nitropyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Ethoxy-5-nitropyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
Slastikhin, A. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(9), 2185. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
-
Slastikhin, A. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]
-
YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
-
ACS Publications. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]
-
OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
ResearchGate. (2024, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
ResearchGate. (2024, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
-
YouTube. (2023, March 20). Analyzing an IR Spectra (with choices) - IR Spec Part 3. Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1378678-22-8|3-Ethoxy-5-nitropyridine|BLDPharm [bldpharm.com]
- 4. angenesci.com [angenesci.com]
- 5. 15862-50-7 CAS MSDS (3-Bromo-2-methoxy-5-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. 3-Ethoxypyridine | C7H9NO | CID 4419117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. icheme.org [icheme.org]
- 12. benchchem.com [benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. iloencyclopaedia.org [iloencyclopaedia.org]
- 20. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. carlroth.com [carlroth.com]
